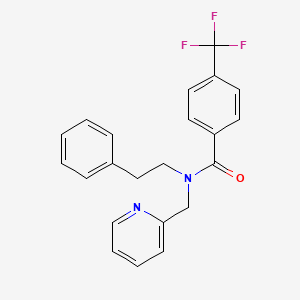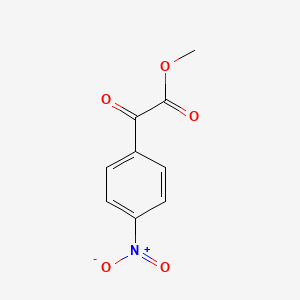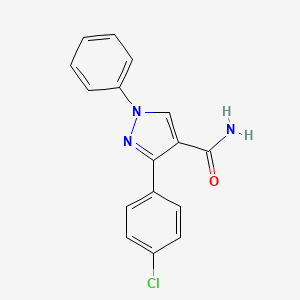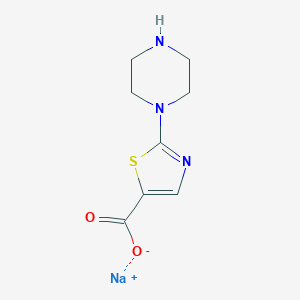
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the modulation of GABA receptors. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This effect is thought to underlie the analgesic and anticonvulsant activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to a reduction in inflammation. This compound has also been shown to reduce the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are implicated in pain and inflammation. In addition, this compound has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, this compound has not been extensively studied in vivo, and its efficacy and safety in animal models are not well established.
Zukünftige Richtungen
There are several future directions for research on N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide. One potential direction is the development of novel therapeutics based on this compound for pain and inflammation-related disorders. Another direction is the investigation of the potential of this compound as a modulator of GABA receptors for the treatment of anxiety and seizure disorders. Additionally, the development of new synthetic routes for the synthesis of this compound and its analogs could lead to the discovery of novel compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant activities, as well as its potential as a modulator of GABA receptors. This compound has several advantages for lab experiments, but its long-term effects on human health are not fully understood. Future research on this compound could lead to the discovery of novel therapeutics for pain and inflammation-related disorders and the development of new synthetic routes for the synthesis of this compound and its analogs.
Synthesemethoden
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide involves the reaction of 2-(bromomethyl)pyridine with N-phenethyl-4-(trifluoromethyl)benzamide in the presence of a palladium catalyst. This reaction results in the formation of this compound. The purity and yield of this compound can be enhanced by using different purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant activities, making it a potential candidate for the development of novel therapeutics for pain and inflammation-related disorders. This compound has also been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety and seizure disorders.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O/c23-22(24,25)19-11-9-18(10-12-19)21(28)27(16-20-8-4-5-14-26-20)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAJNCXBLGPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)


![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)


![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)